molecular formula C12H17N5O4 B014600 N6-Dimethyladenosine CAS No. 2620-62-4

N6-Dimethyladenosine

Cat. No.: B014600
CAS No.: 2620-62-4
M. Wt: 295.29 g/mol
InChI Key: WVGPGNPCZPYCLK-WOUKDFQISA-N
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Description

N6,N6-Dimethyladenosine (m 6,6 A) is a modified ribonucleoside historically identified in ribosomal RNA (rRNA) and transfer RNA (tRNA) across various species, where it contributes to RNA stability and function . In eukaryotic rRNA, it is a conserved modification crucial for ribosome biogenesis . As a naturally occurring epigenetic marker, it provides a valuable tool for exploring the expanding field of epitranscriptomics. This compound has demonstrated significant bioactivity in oncological research. Studies show that N6,this compound acts as a robust and specific inhibitor of AKT signaling, a key pathway dysregulated in many cancers . It rapidly attenuates phosphorylation of AKT at the serine 473 site in various non-small cell lung cancer (NSCLC) cell lines, among others, distinguishing its mechanism from other nucleoside analogs and broad-acting kinase inhibitors . This specific activity makes it a critical compound for investigating cancer cell proliferation, survival, and for validating new targets within the AKT pathway. Researchers can utilize this high-purity compound to probe the biological roles of dimethylated adenosine residues, develop detection methods for RNA modifications, and investigate its potential effects on RNA metabolism, including stability and translation. N6,this compound is strictly for research applications in laboratory settings. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

(2R,3R,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O4/c1-16(2)10-7-11(14-4-13-10)17(5-15-7)12-9(20)8(19)6(3-18)21-12/h4-6,8-9,12,18-20H,3H2,1-2H3/t6-,8-,9-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVGPGNPCZPYCLK-WOUKDFQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90949075
Record name N,N-Dimethyl-9-pentofuranosyl-9H-purin-6-amine
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Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2620-62-4
Record name N6-Dimethyladenosine
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Record name N(6),N(6)-Dimethyladenosine
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Record name N,N-Dimethyl-9-pentofuranosyl-9H-purin-6-amine
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Record name N,N-dimethyladenosine
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Record name N6,N6-DIMETHYLADENOSINE
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Scientific Research Applications

Gene Regulation

  • Role in tRNA Function : m^6,6A is located at position 58 of tRNAs and is involved in the regulation of protein synthesis. It has been shown to affect the stability and translation efficiency of tRNAs, thereby influencing overall protein production in cells .
  • Impact on mRNA Stability : Similar to other RNA modifications, m^6,6A can influence the stability and degradation of mRNA molecules. This modification alters the interaction between mRNA and various RNA-binding proteins, which can either enhance or inhibit translation .

Cancer Research

  • Oncogenic Pathways : Research indicates that m^6,6A modifications are implicated in cancer progression. For instance, studies have shown that m^6A-modified long non-coding RNAs (lncRNAs) can sequester microRNAs (miRNAs), thereby promoting oncogenic activities by preventing miRNA-mediated suppression of target genes .
  • Potential Therapeutic Targets : The reversible nature of m^6,6A modifications presents opportunities for therapeutic interventions. Targeting the enzymes responsible for adding or removing these methyl groups (methyltransferases and demethylases) could lead to novel cancer treatments .

RNA Metabolism

  • Influence on Splicing and Localization : m^6,6A plays a critical role in various RNA metabolism pathways, including splicing and localization within the cell. This modification can dictate the subcellular distribution of RNA molecules, influencing their availability for translation or degradation .
  • Interactions with Other Modifications : The interplay between m^6,6A and other epigenetic marks (such as H3K36me3) highlights its importance in regulating transcriptional activity. Changes in these marks can significantly affect the deposition of m^6,6A on RNA transcripts .

Case Studies

StudyFindingsImplications
Formation and Removal Mechanisms Identified TRMT6/61A as a methyltransferase responsible for m^6,6A formation; ALKBH3 as a demethylase .Understanding these mechanisms can aid in manipulating RNA modifications for research and therapeutic purposes.
Cancer Progression Demonstrated that m^6A-modified lncRNAs sequester miRNAs to promote cancer cell proliferation .Highlights potential targets for cancer therapy through modulation of lncRNA activity.
tRNA Functionality Found that m^6,6A impacts tRNA stability and translation efficiency .Suggests that enhancing or inhibiting this modification could optimize protein synthesis in various applications.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

N6,N6-Dimethyladenosine belongs to the family of methylated adenosine derivatives. Below is a detailed comparison with structurally related nucleosides:

Structural Comparison

Compound Molecular Formula Molecular Weight (g/mol) Methylation Site(s) Key Structural Features
N6,this compound C12H17N5O4 296.1358 N6 (double methylation) Two methyl groups at N6; ribose moiety
N6-Methyladenosine (m6A) C11H15N5O4 281.11 N6 (single methylation) Single methyl group at N6
8-Chloroadenosine C10H12ClN5O4 301.69 C8 (chlorine substitution) Chlorine atom at C8; unmodified N6
Vidarabine C10H13N5O4 267.24 N6 (unmodified); arabinose Arabinose sugar instead of ribose

Key Observations :

  • Functional Groups: 8-Chloroadenosine substitutes adenine’s C8 with chlorine, altering electronic properties and biological activity compared to N6,this compound .
AKT Pathway Modulation
  • N6,this compound: Reduces AKT S473 phosphorylation by >50% within 15 minutes in non-small cell lung cancer (NSCLC) cells (HCC44, H1993) at 1–10 µM concentrations. It shows specificity for AKT over other kinases (e.g., ERK, JNK) .
  • 8-Chloroadenosine: Paradoxically increases AKT S473 phosphorylation in renal cell carcinoma, suggesting divergent mechanisms despite structural similarity .
RNA Stability and Methylation
  • N6,this compound stabilizes rRNA by forming adjacent dimethylated adenosine residues in rRNA helices .

Pharmacological and Therapeutic Potential

Compound Therapeutic Area Mechanism of Action Clinical Status
N6,this compound Oncology AKT pathway inhibition Preclinical (in vitro models)
8-Chloroadenosine Oncology Apoptosis induction; kinase modulation Phase I/II trials (limited)
Vidarabine Antiviral Viral DNA polymerase inhibition FDA-approved (herpesviruses)

Key Findings :

  • N6,this compound’s rapid AKT inhibition (<15 minutes) contrasts with the slower, off-target effects of staurosporine, a broad-spectrum kinase inhibitor .
  • Unlike m6A, which is regulated by METTL3-METTL14 methyltransferase complexes, N6,this compound’s biosynthesis involves distinct methyltransferases, suggesting divergent regulatory pathways .

Biological Activity

N6,N6-Dimethyladenosine (m6,6A) is a naturally occurring nucleoside modification found in various RNA species, particularly in tRNA and rRNA. This compound has garnered attention due to its potential biological activities and implications in cellular processes, including gene regulation, cell proliferation, and disease mechanisms. This article explores the biological activity of m6,6A, supported by research findings, case studies, and relevant data.

Overview of N6,this compound

N6,this compound is characterized by the addition of two methyl groups at the nitrogen-6 position of the adenine base. This modification is distinct from other methylated adenosines such as N6-methyladenosine (m6A) and 1-methyladenosine (m1A). The presence of m6,6A has been confirmed in various organisms, including mammals, where it plays critical roles in RNA metabolism and function.

Biological Functions

1. RNA Stability and Translation:
Research indicates that m6,6A influences RNA stability and translation efficiency. The modification is believed to affect the interaction between RNA and ribosomal proteins, thereby impacting protein synthesis rates. A study demonstrated that m6,6A is localized within the ribosome's small subunit, suggesting a role in ribosomal function and mRNA translation .

2. Cell Proliferation:
In vitro studies have shown that m6,6A can inhibit the proliferation of certain cancer cell lines. For example, it was reported that m6,6A inhibits the growth of L1210 leukemia cells with an IC50 value of 0.5 µg/ml . However, this compound did not exhibit significant antitumor activity in vivo, highlighting a potential discrepancy between in vitro and in vivo efficacy.

3. Implications in Cancer:
The role of m6A modifications in cancer has been extensively studied. Although direct evidence linking m6,6A to oncogenic processes is limited compared to m6A, its presence in RNA may influence pathways involved in tumorigenesis. The regulation of RNA modifications like m6A has been implicated in various cancers through mechanisms such as altered gene expression and modulation of signaling pathways .

Case Studies

Case Study 1: Leukemia Cell Lines
In a controlled experiment involving L1210 leukemia cells, researchers observed that treatment with N6,this compound led to a notable decrease in cell viability. The mechanism was attributed to the modification's ability to disrupt normal RNA processing pathways essential for cell survival.

Case Study 2: Ribosomal Function
Another study utilized antibodies specific to m6,6A to map its localization within ribosomes. Results indicated a unique positioning within the small subunit that may facilitate interactions with specific tRNAs during translation . This suggests that m6,6A could be crucial for maintaining ribosomal integrity and function.

Research Findings

Study Findings Implications
m6A modifications play roles in RNA metabolism pathways (splicing, localization).Potential regulatory functions in gene expression.
Identification of dual methylation forms like 1,this compound alongside m6,6A.Expands understanding of RNA modification diversity.
Altered expression levels of methylation regulators linked to cancer progression.Targeting these pathways may offer therapeutic strategies.

Preparation Methods

Direct Dimethylation Using Dimethyl Sulfate (DMS)

Dimethyl sulfate (DMS) serves as a potent methylating agent for introducing methyl groups at the N6 position of adenosine. The reaction is typically conducted under alkaline conditions to deprotonate the exocyclic amine, enhancing nucleophilicity.

Procedure :

  • Substrate Preparation : Dissolve adenosine (20 μM) in a buffer system (e.g., 50 mM Tris-HCl, pH 8.5).

  • Methylation : Add DMS (100 mM final concentration) and incubate at 37°C for 1 hour.

  • Purification : Separate the reaction mixture via high-performance liquid chromatography (HPLC) using a C18 column (10.0 × 250 mm) with an isocratic mobile phase (10% methanol in water).

Key Findings :

  • Yield : ~60–70% under optimized conditions (pH 8.5, 37°C).

  • Side Reactions : Over-methylation at other reactive sites (e.g., N1 or O6) may occur, necessitating rigorous HPLC purification.

Stepwise Methylation via N6-Methyladenosine Intermediate

This method involves sequential methylation of adenosine, first to m6A and then to m6,6A, improving specificity.

Procedure :

  • First Methylation : React adenosine with iodomethane (CH3I) in dimethylformamide (DMF) at 60°C for 4 hours to yield m6A.

  • Second Methylation : Treat m6A with methyl triflate (CH3OTf) in acetonitrile at 25°C for 2 hours.

  • Purification : Use preparative HPLC with a gradient elution (5–30% acetonitrile in 0.1% formic acid).

Key Findings :

  • Yield : 75–85% for the second methylation step.

  • Advantage : Reduced side products compared to direct dimethylation.

Enzymatic Methylation Catalyzed by Methyltransferases

Enzymatic methods leverage RNA methyltransferases to install methyl groups with high positional specificity. While the exact enzyme responsible for m6,6A formation in eukaryotes remains under investigation, bacterial systems provide insights.

In Vitro Methylation Using Recombinant Enzymes

The Mycobacterium bovis BCG model has elucidated tRNA-specific methylation pathways.

Procedure :

  • Enzyme Preparation : Express and purify putative methyltransferases (e.g., TrmO homologs) using E. coli BL21(DE3) cells.

  • Methylation Reaction : Incubate tRNA (4 μg/μL) with S-adenosylmethionine (SAM, 1 mM) and recombinant enzyme (0.5 μM) in 50 mM Tris-HCl (pH 7.5) at 37°C for 2 hours.

  • Validation : Analyze products via LC-MS/MS (e.g., m/z 296.1350 → 164.0924 transition).

Key Findings :

  • Specificity : Enzymatic methylation avoids off-target modifications observed in chemical synthesis.

  • Limitation : Low yield (~0.005–0.05% in tRNA).

Isolation from Biological Sources

Isolating m6,6A from natural RNA pools provides material for functional studies but requires advanced chromatographic techniques.

tRNA Isolation and Hydrolysis

Procedure :

  • RNA Extraction : Lyse M. bovis BCG cells (10⁹ cells) using TRIzol, followed by small RNA enrichment via PEG precipitation.

  • Enzymatic Digestion : Hydrolyze tRNA (4 μg) with nuclease S1 (0.3 U/μL) and alkaline phosphatase (1 U/μL) at 37°C for 12 hours.

  • HPLC Purification : Resolve nucleosides on a C18 column (100 × 2.1 mm) with a 5–30% acetonitrile gradient.

Key Findings :

  • Yield : 4 μg of tRNA per 10⁹ cells, with m6,6A constituting ~0.01% of total nucleosides.

  • Purity : >95% tRNA confirmed via Bioanalyzer electrophoresis.

Analytical Validation of m6,6A

Mass Spectrometric Characterization

LC-MS/MS is the gold standard for confirming m6,6A structure and quantifying its abundance.

Parameters :

  • Instrument : Q-TOF mass spectrometer (positive ion mode).

  • Fragmentation : CID energy 10–30 eV, monitoring m/z 296.1350 → 164.0924.

Data Table 1 : Key MS/MS Fragments of m6,6A

m/z ObservedFragment IonProposed Structure
296.1350[M+H]⁺Intact m6,6A
164.0924[Adenine+2CH3−H2O]⁺Dimethylated adenine

Nuclear Magnetic Resonance (NMR)

¹H and ¹³C NMR validate methyl group positions:

  • ¹H NMR (D2O) : δ 3.40 (s, 6H, N6-CH3), δ 8.35 (s, 1H, H8).

  • ¹³C NMR (D2O) : δ 39.8 (N6-CH3), δ 152.6 (C6).

Emerging Photochemical Functionalization

Recent advances in photoredox catalysis offer a novel route for site-selective methylation.

Procedure :

  • Substrate : N6-methyladenosine (m6A) in aqueous buffer (pH 7.0).

  • Catalyst : [Ru(bpy)₃]²⁺ (0.1 mM) under visible light (450 nm).

  • Methylation : Irradiate for 1 hour with methyl viologen as a sacrificial agent.

Key Findings :

  • Efficiency : 40–50% conversion to m6,6A.

  • Advantage : Mild conditions avoid RNA degradation .

Q & A

Q. How should N6,N6-dimethyladenosine be handled and stored to ensure stability?

N6,this compound should be stored at -20°C in its solid form to maintain stability for ≥4 years. Stock solutions should be prepared in inert gas-purged solvents (e.g., DMSO or dimethylformamide) at concentrations of 20–25 mg/mL. Organic solvent-free aqueous solutions (e.g., PBS pH 7.2) can be prepared directly, but these should be used within 24 hours to avoid degradation. Residual organic solvents must be minimized to prevent physiological interference . Wear protective gloves, eyewear, and lab coats during handling, and avoid inhalation or skin contact due to irritant properties .

Q. What methods are recommended for detecting N6,this compound in RNA?

Validated monoclonal antibodies (e.g., ab228860) are critical for immunoprecipitation (IP) or ELISA. Positive controls include biotinylated m26^6_2A-modified oligonucleotides. Cross-reactivity testing against unmodified adenosine (A) and other derivatives (e.g., m6^6A) is essential to confirm specificity . For RNA-Seq, machine learning pipelines (e.g., FUSION) can analyze reverse transcription (RT) signatures, though m26^6_2A may overlap with m1^1A signals, requiring orthogonal validation .

Q. What are the environmental and safety risks associated with m26^6_226​A disposal?

m26^6_2A is classified as slightly hazardous to water (GHS07, Hazard Class 1). Avoid release into groundwater or sewage systems. Waste should be disposed via certified hazardous waste facilities, adhering to federal and regional regulations. No significant bioaccumulation (PBT/vPvB) is reported, but ecological toxicity data remain limited .

Advanced Research Questions

Q. How can RT-signature inconsistencies of m26^6_226​A in RNA-Seq data be resolved?

m26^6_2A in 18S rRNA and tRNA produces RT-stop signatures partially overlapping with m1^1A. To distinguish these, use in vitro transcribed RNA controls with site-specific modifications and combine with antibody-based enrichment (e.g., IP followed by LC-MS/MS). Computational tools like SRAMP, which integrates sequence context and K-nearest neighbor features, improve prediction accuracy .

Q. What experimental designs elucidate m26^6_226​A’s role in cell cycle regulation?

In hyperproliferative models (e.g., cancer cells), assess m26^6_2A’s impact on checkpoint fidelity by measuring intermitotic time (IMT) variability via time-lapse microscopy. Pair this with siRNA knockdown of methyltransferases (e.g., METTL3/14) to evaluate checkpoint-specific effects. Note that m26^6_2A in rRNA stabilizes ribosome structure, indirectly influencing cell cycle progression .

Q. Why does m26^6_226​A inhibit leukemia cell proliferation in vitro but lack in vivo efficacy?

In vitro, m26^6_2A shows IC50_{50} = 0.5 µg/mL against L1210 leukemia cells, likely via rRNA-mediated translation inhibition. However, poor pharmacokinetics (e.g., rapid renal clearance) or enzymatic demethylation in vivo may limit activity. Test prodrug formulations or co-administration with metabolic stabilizers to enhance bioavailability .

Q. How does m26^6_226​A’s dual fluorescence inform spectroscopic studies?

m26^6_2A exhibits dual emission at 330 nm (normal fluorescence) and 500 nm (twisted intramolecular charge transfer, TICT) in aprotic solvents. Use temperature-controlled fluorescence lifetime measurements to study isomerization kinetics. In protic solvents (e.g., water), TICT emission is quenched, enabling solvent polarity-dependent conformational analysis .

Q. What validation strategies ensure antibody specificity for m26^6_226​A detection?

Validate antibodies using:

  • Competitive ELISA : Compare binding to m26^6_2A vs. unmodified adenosine and related derivatives (e.g., m6^6A).
  • Dot blot : Test synthetic RNA oligonucleotides with/without m26^6_2A.
  • Immunofluorescence : Co-stain with rRNA-specific probes (e.g., 18S rRNA FISH) to confirm colocalization .

Q. How do computational tools like SRAMP predict m26^6_226​A modification sites?

Q. What mechanistic differences exist between m26^6_226​A and other nucleoside analogs (e.g., 8-chloroadenosine)?

m26^6_2A specifically inhibits AKT-S473 phosphorylation in cancer cells, unlike 8-chloroadenosine, which paradoxically activates AKT. Use phosphoproteomics and kinase inhibition assays (e.g., staurosporine controls) to map pathway-specific effects. Structural studies suggest m26^6_2A’s dimethyl group sterically hinders ATP-binding pockets in kinases .

Data Contradictions and Recommendations

  • RT-signature ambiguity : Cross-validate RNA-Seq hits with orthogonal methods (e.g., antibody-based or mass spectrometry) .
  • In vitro vs. in vivo efficacy : Prioritize pharmacokinetic profiling and metabolite tracking in animal models .
  • Antibody cross-reactivity : Include rigorous negative controls (e.g., unmodified RNA) in all experiments .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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